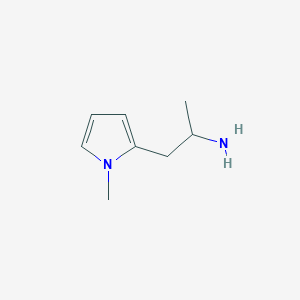

1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine” is a chemical compound with the molecular formula C9H16N2 . It has an average mass of 152.237 Da and a monoisotopic mass of 152.131348 Da .

Physical And Chemical Properties Analysis

“1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine” has a density of 0.9±0.1 g/cm3, a boiling point of 221.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.8±3.0 kJ/mol and a flash point of 87.9±20.4 °C .

Aplicaciones Científicas De Investigación

Novel Routes in Organic Synthesis

1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine and its derivatives are utilized in novel synthetic pathways to produce complex organic compounds. For instance, one study explored a new synthesis method for 1,2,4-trisubstituted pyrroles, demonstrating the utility of these compounds in constructing heterocyclic structures, which are crucial in medicinal chemistry and material science (Friedrich, Wächtler, & Meijere, 2002). Another research developed a method for synthesizing 2-methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles, showcasing the chemical flexibility and potential applications of pyrrol-based compounds in creating bioactive molecules (Stroganova et al., 2013).

Advancements in Material Science

Pyrrol-derivatives have been investigated for their potential in material science. One study reported the development of polypyrrole-functionalized ruthenium carbene catalysts, demonstrating their efficiency as heterogeneous systems in olefin epoxidation. This highlights the role of such compounds in catalysis and materials chemistry (Dakkach et al., 2014).

Contributions to Crystal Engineering

The structural aspects of pyrrol-derivatives contribute to crystal engineering, a field pivotal for material science and nanotechnology. Research in this domain has identified robust supramolecular synthons involving pyrrole-2-carboxylates, paving the way for advanced crystal engineering techniques (Yin & Li, 2006).

Propiedades

IUPAC Name |

1-(1-methylpyrrol-2-yl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-7(9)6-8-4-3-5-10(8)2/h3-5,7H,6,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLXTAIUWACVSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CN1C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methyl-1H-pyrrol-2-yl)propan-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2591247.png)

![[3-(3-Methoxypropoxy)phenyl]methanamine](/img/structure/B2591248.png)

![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(3-chlorophenyl)acetamide](/img/structure/B2591252.png)

![1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2591254.png)

![6-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2591256.png)

![(Z)-ethyl 2-(2-((3-(phenylthio)propanoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591257.png)

![N-(2-{1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide](/img/structure/B2591258.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2591262.png)

![(E)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2591270.png)